2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to an indene-1,3-dione moiety
Preparation Methods
The synthesis of 2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione typically involves multiple steps. One common method includes the alkylation of phenol with isobutene to form 2-tert-butylphenol, which is then subjected to further reactions to introduce the indene-1,3-dione structure . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dione moiety into diols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an inhibitor of enzymes such as acetylcholinesterase.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in inhibiting certain biological pathways.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The pathways involved include the inhibition of enzyme activity and subsequent modulation of biological processes.
Comparison with Similar Compounds
Similar compounds to 2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione include:
1-(3-tert-Butylphenyl)-2,2,2-trifluoroethanone: This compound also features a tert-butylphenyl group and has been studied for its enzyme inhibition properties.
2-tert-Butylphenol: A simpler structure with a tert-butyl group attached to a phenol ring, used in the production of antioxidants.
The uniqueness of this compound lies in its indene-1,3-dione moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
13935-95-0 |
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Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(3-tert-butylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-19(2,3)13-8-6-7-12(11-13)16-17(20)14-9-4-5-10-15(14)18(16)21/h4-11,16H,1-3H3 |
InChI Key |
AHFXBVNXQOEBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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